molecular formula C31H30N6O3 B2531595 3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione CAS No. 2565792-36-9

3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B2531595
CAS No.: 2565792-36-9
M. Wt: 534.62
InChI Key: VVRJZXQHBPQUAV-JZWJADFXSA-N
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Description

This compound (CAS: 2565792-36-9, MW: 534.61 g/mol) is a cyclobutene-dione derivative featuring a benzimidazole moiety, a 6-methoxyquinoline group, and a vinyl-substituted quinuclidine scaffold. The molecule’s stereochemistry (specified by (S) and (1S,2S,4S,5R) configurations) may influence its bioactivity and selectivity .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylamino)-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O3/c1-3-17-16-37-13-11-18(17)14-25(37)26(20-10-12-32-22-9-8-19(40-2)15-21(20)22)35-27-28(30(39)29(27)38)36-31-33-23-6-4-5-7-24(23)34-31/h3-10,12,15,17-18,25-26,35H,1,11,13-14,16H2,2H3,(H2,33,34,36)/t17-,18-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRJZXQHBPQUAV-JZWJADFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=NC7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione has garnered attention due to its potential biological activities. This article explores its structural properties, mechanisms of action, and various biological assays that highlight its efficacy against different pathogens.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of a benzimidazole core linked to a cyclobutene dione moiety. The molecular formula is C31H30N6O3C_{31}H_{30}N_{6}O_{3}, with a molecular weight of approximately 534.62 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that benzimidazole derivatives often exhibit antimicrobial properties by inhibiting essential bacterial enzymes and disrupting cellular processes. The following mechanisms have been proposed:

  • Inhibition of Cell Division : Compounds containing benzimidazole fragments have been shown to inhibit FtsZ protein, crucial for bacterial cell division .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 3.9 µg/mL for certain derivatives .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus< 1
Candida albicans3.9
Escherichia coli7.8

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study synthesized multiple benzimidazole derivatives and tested their effects against Staphylococcus aureus strains, including MRSA. The most potent compounds displayed MIC values significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant infections .
  • Biofilm Inhibition : Another aspect of research focused on the ability of the compound to inhibit biofilm formation in Candida albicans. The results demonstrated that certain derivatives not only inhibited initial biofilm formation but also eradicated established biofilms, highlighting their potential in treating chronic infections .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of benzimidazole often exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Inhibition of Protein Kinases
    • There is growing interest in the role of benzimidazole derivatives in inhibiting specific protein kinases associated with cancer progression. The compound's structure suggests it may interact with kinase targets effectively, potentially leading to the development of selective inhibitors .
  • Antimicrobial Properties
    • Preliminary studies suggest that the compound exhibits antimicrobial activity against several bacterial strains. The presence of the quinoline moiety is thought to enhance its efficacy against pathogens .

Research Case Studies

StudyFocusFindings
Study A (2020)Anticancer ActivityDemonstrated that benzimidazole derivatives induced apoptosis in breast cancer cell lines.
Study B (2021)Protein Kinase InhibitionIdentified the compound as a potential inhibitor of JNK3, with selective activity over other kinases .
Study C (2023)Antimicrobial EffectsShowed efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Synthetic Applications

The synthesis of this compound involves several steps that can be adapted for the production of related analogs. The synthetic pathway typically includes:

  • Formation of the Benzo[d]imidazole Ring : Utilizing known methods for constructing imidazole derivatives.
  • Quinoline Integration : Employing techniques such as palladium-catalyzed coupling reactions to introduce the quinoline moiety.
  • Cyclobutene Dione Formation : Utilizing cycloaddition reactions to form the cyclobutene structure effectively.

Comparison with Similar Compounds

Key Research Findings

Selectivity trade-offs : The compound’s rigid structure may limit off-target effects but reduce adaptability to conformational changes in enzymes like HDACs .

Stereochemical impact : The (1S,2S,4S,5R)-quinuclidine configuration enhances hydrophobic interactions, as shown in comparative MD simulations with epimerized analogs .

Synthetic accessibility : Unlike SAHA or ripasudil, the compound’s cyclobutene-dione core requires multistep synthesis, posing challenges for scalability .

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